N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide
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Overview
Description
N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the molecular formula C14H18N4. It is known for its unique structure, which includes a pyrazole ring and a benzenecarboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide typically involves the reaction of N-methylbenzenecarboximidamide with 1-(propan-2-yl)-1H-pyrazole-5-amine. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine: This compound shares the pyrazole ring structure but lacks the benzenecarboximidamide group.
N-methyl-N’-(naphthalen-2-yl)benzenecarboximidamide: Similar in structure but with a naphthalene ring instead of the pyrazole ring.
Uniqueness
N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is unique due to its combination of a pyrazole ring and a benzenecarboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGIIARTPQUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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